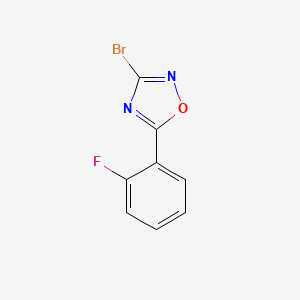

3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their diverse range of biological activities and potential applications in various fields such as pharmacology and materials science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves multistep reactions starting from various precursors. For instance, 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles were synthesized from 3-chloro-2-fluoro benzoic acid through a series of reactions, including cyclization and substitution reactions . Similarly, difluoromethylene-containing 1,2,4-oxadiazole compounds were obtained by reacting 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite . These synthetic routes highlight the versatility of 1,2,4-oxadiazole chemistry and the ability to introduce various functional groups into the oxadiazole framework.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often characterized using techniques such as single crystal X-ray diffraction, NMR, IR, and mass spectrometry. For example, the crystal structure of a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, was determined and found to be stabilized by various intermolecular interactions, including a rare halogen-halogen contact . These structural analyses provide insights into the molecular geometry, electronic distribution, and potential interaction sites of the oxadiazole derivatives.

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in the formation of monoacetyl and diacetyl derivatives, with the reaction occurring anisotropically on different crystal facets . This demonstrates the reactivity of the oxadiazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as their optical and electrochemical characteristics, are influenced by the substituents attached to the oxadiazole ring. For example, a series of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy phenyl group exhibited optical nonlinearity, which could be useful in optoelectronic applications . Additionally, the synthesis of symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole revealed their absorption, emission spectra, and electrochemical properties, which are important for their potential use in electronic devices .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties : A study by (Parikh & Joshi, 2014) explored the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, finding that compounds with a high number of fluorine atoms exhibited significant antimicrobial activity against various bacterial and fungal strains.

Optoelectronic Applications : Research by (Chandrakantha et al., 2011) synthesized 1,3,4-oxadiazole derivatives, including those with fluorophenyl groups, noting their potential in optoelectronics due to observed optical nonlinearity, which is crucial for developing optical limiters.

Insecticidal Activities : A study by (Shi et al., 2000) examined 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles for their insecticidal properties. They found that these compounds exhibited significant insecticidal activities against armyworms, suggesting potential agricultural applications.

Anticonvulsant Activity : Research by (Almasirad et al., 2004) synthesized new oxadiazole derivatives, including those with 2-fluorophenyl groups, and screened them for anticonvulsant activities, finding considerable activity in certain models.

Anticancer Properties : A study by (Aboraia et al., 2006) synthesized oxadiazole derivatives with anti-inflammatory characteristics and found that some compounds showed high anticancer activity against various cancer cell lines.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-3-1-2-4-6(5)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNJYUWLUWVROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

1565741-85-6 |

Source

|

| Record name | 3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)

![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)

![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)

![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)